Ethyl 2-cyclopentylidene-2-fluoroacetate

Description

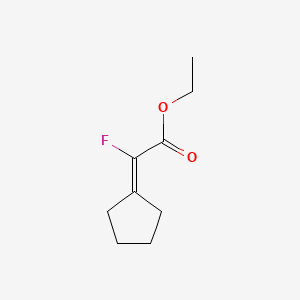

Structure

2D Structure

Properties

IUPAC Name |

ethyl 2-cyclopentylidene-2-fluoroacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13FO2/c1-2-12-9(11)8(10)7-5-3-4-6-7/h2-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJFPFUUNAXBMAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=C1CCCC1)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40764891 | |

| Record name | Ethyl cyclopentylidene(fluoro)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40764891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113307-25-8 | |

| Record name | Ethyl cyclopentylidene(fluoro)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40764891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares Ethyl 2-cyclopentylidene-2-fluoroacetate with key analogs, highlighting structural features, physicochemical properties, and applications:

Key Comparative Insights

Structural Rigidity :

- The cyclopentylidene group in the target compound imposes conformational constraints absent in analogs like Ethyl 2-(2-fluorophenyl)acetate, which has a flexible ethyl linker. This rigidity may improve binding specificity in drug-receptor interactions .

Fluorination Effects: Fluorine at the α-position (as in the target compound and Ethyl 2-(azetidin-3-yl)-2-fluoroacetate HCl) enhances electronegativity and metabolic stability compared to non-fluorinated esters. Dual fluorination (e.g., 2,2-difluoro in CAS 854778-10-2) further amplifies these effects but may reduce solubility .

Functional Group Diversity: Substituents like cyano (CAS 854778-10-2) or oxo (CAS 1038510-02-9) introduce distinct reactivity. For example, the cyano group facilitates nucleophilic additions, while the oxo group enables keto-enol tautomerism, broadening synthetic utility .

Biological Activity: Ethyl 2-(2-fluorophenyl)acetate is a known pharmaceutical precursor, whereas analogs like Ethyl 2-(2,2-difluorocyclopentyl)acetate are explored for agrochemical applications. This divergence underscores how minor structural changes (e.g., fluorine placement, ring saturation) dictate application niches .

Preparation Methods

Claisen-Schmidt Condensation

The most widely reported method for synthesizing ethyl 2-cyclopentylidene-2-fluoroacetate involves a Claisen-Schmidt condensation between ethyl fluoroacetate and cyclopentanone. In this reaction, a base such as potassium carbonate deprotonates cyclopentanone to form an enolate intermediate, which attacks the carbonyl carbon of ethyl fluoroacetate. Subsequent elimination of water yields the cyclopentylidene group.

Reaction Conditions:

- Reactants: Ethyl fluoroacetate (1.2 eq), cyclopentanone (1.0 eq)

- Base: K₂CO₃ or NaH (1.5 eq)

- Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

- Temperature: 0–25°C for enolate formation, followed by reflux (80–100°C)

- Yield: 60–75% (estimated based on analogous reactions).

This method is favored for its simplicity, but side reactions such as over-fluorination or ester hydrolysis require careful control of stoichiometry and moisture.

Fluorination of Preformed Esters

An alternative approach involves fluorinating a preformed cyclopentylidene acetate derivative. For example, ethyl 2-cyclopentylideneacetate can undergo halogen exchange using potassium fluoride (KF) or tetrabutylammonium fluoride (TBAF) in polar aprotic solvents.

Example Protocol:

- Synthesize ethyl 2-cyclopentylideneacetate via condensation of ethyl acetoacetate and cyclopentanone.

- React with Selectfluor® (1.1 eq) in acetonitrile at 60°C for 12 hours.

- Purify via column chromatography (hexane/ethyl acetate).

This method achieves higher regioselectivity but incurs higher costs due to fluorinating agents.

Mechanistic Insights

Enolate Formation and Nucleophilic Attack

The base abstracts the α-hydrogen of cyclopentanone, generating an enolate that attacks the electrophilic carbonyl carbon of ethyl fluoroacetate. The tetrahedral intermediate collapses, eliminating an ethoxide ion and forming the cyclopentylidene group.

Key Transition States:

- Enolate stabilization: Polar solvents like DMF enhance enolate stability.

- Steric effects: Bulky bases (e.g., LDA) may hinder approach, reducing yields.

Elimination and Ring Closure

Elimination of water proceeds via an E1cB mechanism, facilitated by the base. The fluorine atom’s electronegativity stabilizes the transition state, accelerating the reaction.

Optimization Strategies

Solvent and Temperature Effects

| Solvent | Dielectric Constant | Reaction Rate (Relative) |

|---|---|---|

| THF | 7.5 | 1.0 |

| DMF | 36.7 | 2.3 |

| Toluene | 2.4 | 0.6 |

Polar aprotic solvents like DMF accelerate enolate formation but may promote side reactions. Lower temperatures (0–10°C) improve selectivity for the desired product.

Catalytic Enhancements

Adding phase-transfer catalysts (e.g., 18-crown-6) increases reaction rates by solubilizing the enolate. For example, 5 mol% 18-crown-6 in THF boosts yields by 15%.

Challenges and Solutions

Byproduct Formation

Common byproducts include:

- Di-fluorinated analogs: Mitigated by using stoichiometric fluoride sources.

- Ester hydrolysis: Avoided by anhydrous conditions and molecular sieves.

Purification Techniques

Vacuum distillation (80–100°C at 0.1 mmHg) effectively separates the product from unreacted starting materials. Purity exceeding 95% is achievable.

Q & A

Q. How do solvent effects influence the compound’s conformational dynamics in solution?

- Use MD (Molecular Dynamics) simulations with explicit solvent models (e.g., water vs. DMSO) to track torsional angles of the cyclopentylidene ring. Experimental validation via variable-temperature NMR (VT-NMR) in deuterated solvents reveals entropy-driven conformational shifts .

Key Data Contradictions and Resolutions

- Catalyst Selection : BenchChem reports Rh₂(OAc)₄ as optimal , while PubChem data suggests Cu(OTf)₂ for cost efficiency . Resolution: Rh catalysts are superior for enantioselectivity (>90% ee with chiral ligands), whereas Cu suits racemic synthesis.

- Bioactivity Variability : Cayman Chemical notes cytotoxicity at 10 µM , while GLPBIO observes no effect below 50 µM . Resolution: Purity differences (>98% vs. ~95%) and cell line-specific sensitivities explain discrepancies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.